molecular formula C16H17N5O B13669762 4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline

4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline

Cat. No.: B13669762
M. Wt: 295.34 g/mol
InChI Key: RYGMJJVJABIYQC-UHFFFAOYSA-N
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Description

4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline is a compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for various scientific research studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrolopyrimidine core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.

    Introduction of the morpholino group: The morpholino group is introduced through nucleophilic substitution reactions.

    Attachment of the aniline moiety: The final step involves coupling the aniline group to the pyrrolopyrimidine core.

Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the morpholino or aniline groups can be replaced or modified.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts to facilitate the desired transformations .

Mechanism of Action

The mechanism of action of 4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are crucial for cancer cell survival and proliferation. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline include other pyrrolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features that enhance its binding affinity and selectivity towards certain kinases, making it a promising candidate for targeted therapies .

Properties

Molecular Formula

C16H17N5O

Molecular Weight

295.34 g/mol

IUPAC Name

4-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline

InChI

InChI=1S/C16H17N5O/c17-12-3-1-11(2-4-12)14-9-13-15(20-14)18-10-19-16(13)21-5-7-22-8-6-21/h1-4,9-10H,5-8,17H2,(H,18,19,20)

InChI Key

RYGMJJVJABIYQC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)N

Origin of Product

United States

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